

# Spectroscopic data of Trioctyl trimellitate (FTIR, NMR, Mass Spec)

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## Compound of Interest

Compound Name: *Trioctyl trimellitate*

Cat. No.: *B032768*

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## Spectroscopic Profile of Trioctyl Trimellitate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **Trioctyl trimellitate** (TOTM), a widely used plasticizer. The following sections detail its characterization by Fourier Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), including experimental protocols and tabulated data for easy reference.

### Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The FTIR spectrum of **Trioctyl trimellitate** is characterized by strong ester carbonyl absorption and various C-H and C-O stretching and bending vibrations.

### Experimental Protocol:

A common method for obtaining the FTIR spectrum of an oily liquid like **Trioctyl trimellitate** is the Attenuated Total Reflectance (ATR) technique.

- **Sample Preparation:** A small drop of **Trioctyl trimellitate** is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

- **Data Acquisition:** The spectrum is recorded over a typical range of 4000-400  $\text{cm}^{-1}$ . A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.
- **Data Processing:** The resulting spectrum is analyzed for the presence of characteristic absorption bands.

Alternatively, the spectrum can be obtained by placing a thin film of the sample between two salt plates (e.g., NaCl or KBr).<sup>[1]</sup>

### FTIR Spectral Data:

Wavenumber ( $\text{cm}^{-1}$ )	Assignment
~2956, ~2927, ~2871	C-H stretching (asymmetric and symmetric) of $\text{CH}_3$ and $\text{CH}_2$ groups
~1726	C=O stretching of the ester carbonyl groups
~1574, ~1607	C=C stretching of the aromatic ring
~1305-1240	C-O stretching and C-O-H bending vibrations
~1102	C-O-C single bond stretching

Note: The exact peak positions may vary slightly depending on the specific instrumentation and sampling technique used.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both  $^1\text{H}$  and  $^{13}\text{C}$  NMR are essential for the structural elucidation of **Trioctyl trimellitate**.

### Experimental Protocol:

- **Sample Preparation:** A small amount of **Trioctyl trimellitate** is dissolved in a deuterated solvent, typically chloroform-d ( $\text{CDCl}_3$ ), in a standard NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).

- **Data Acquisition:** The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **Data Processing:** The raw data is Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to TMS.

### $^1\text{H}$ NMR Spectral Data:

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~8.2-7.9	m	3H	Aromatic protons (H on the trimellitate ring)
~4.3-4.1	m	6H	-OCH <sub>2</sub> - protons of the octyl chains
~1.8-1.6	m	3H	-CH- protons of the 2-ethylhexyl groups
~1.5-1.2	m	24H	-CH <sub>2</sub> - protons of the octyl chains
~0.9	t	18H	-CH <sub>3</sub> protons of the octyl chains

Note: The chemical shifts and multiplicities are approximate and can be influenced by the solvent and spectrometer frequency.

### $^{13}\text{C}$ NMR Spectral Data:

Chemical Shift (ppm)	Assignment
~167-165	C=O (ester carbonyl carbons)
~134-128	Aromatic carbons
~68	-OCH <sub>2</sub> - carbons of the octyl chains
~38	-CH- carbons of the 2-ethylhexyl groups
~30, ~29, ~23	-CH <sub>2</sub> - carbons of the octyl chains
~14, ~11	-CH <sub>3</sub> carbons of the octyl chains

Note: The exact chemical shifts can vary slightly based on experimental conditions.

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

### Experimental Protocol (GC-MS):

- **Sample Introduction:** A diluted solution of **Trioctyl trimellitate** in a volatile organic solvent is injected into the gas chromatograph (GC).
- **Chromatographic Separation:** The sample is vaporized and separated from other components based on its boiling point and interaction with the GC column.
- **Ionization:** As the **Trioctyl trimellitate** elutes from the GC column, it enters the mass spectrometer and is ionized, typically by electron ionization (EI).
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ).
- **Detection:** The abundance of each ion is measured, generating a mass spectrum.

A patent for the detection of **Trioctyl trimellitate** in plastic specifies the following MS conditions: EI source with an ionization energy of 70 eV, an ion source temperature of 240°C, and an interface temperature of 310°C. The data acquisition was performed in full scan mode from  $m/z$  50-600.<sup>[2]</sup>

## Experimental Protocol (LC-MS/MS):

For less volatile samples or for enhanced sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be employed.

- **Sample Introduction:** A solution of **Trioctyl trimellitate** is injected into the liquid chromatograph (LC).
- **Chromatographic Separation:** The sample is separated on a suitable LC column (e.g., C8 or C18).
- **Ionization:** The eluent from the LC is introduced into the mass spectrometer, and the analyte is ionized, often using electrospray ionization (ESI) in positive ion mode.
- **Tandem Mass Analysis:** The precursor ion (e.g.,  $[M+H]^+$  or  $[M+Na]^+$ ) is selected in the first mass analyzer, fragmented (e.g., by collision-induced dissociation), and the resulting product ions are analyzed in the second mass analyzer.

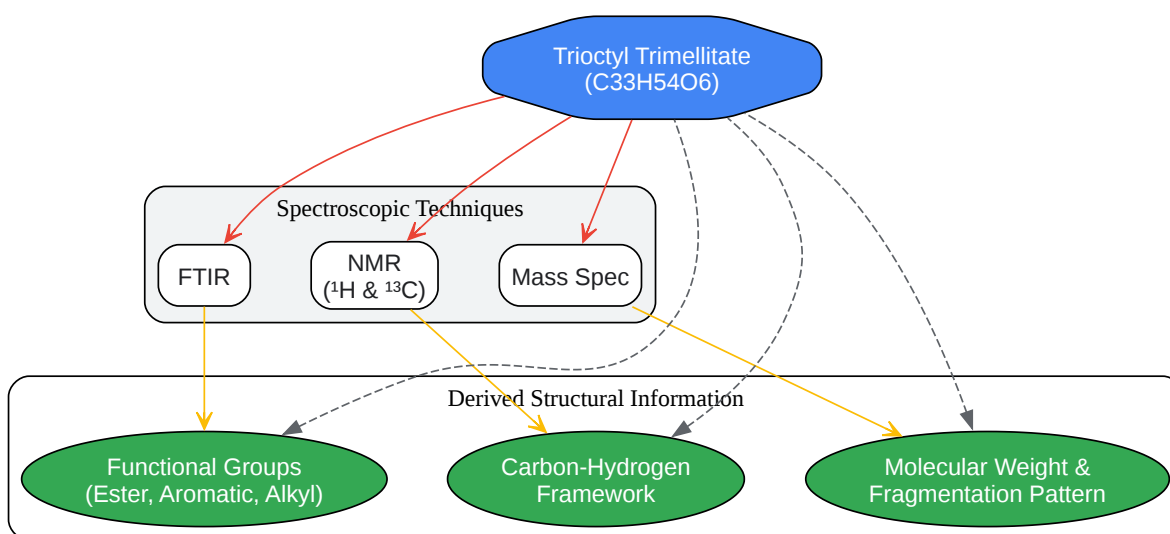
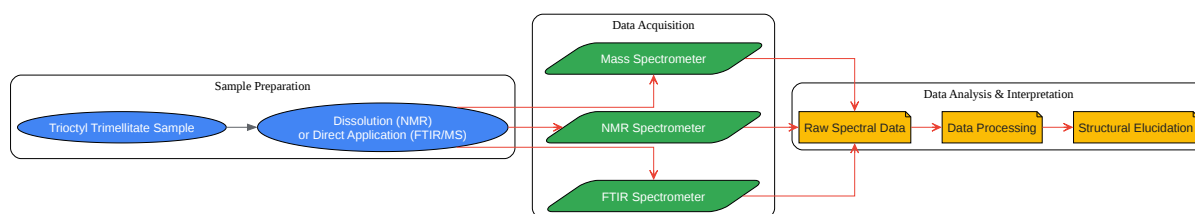
A study on the determination of **Trioctyl trimellitate** released from PVC tubes utilized an LC-MS/MS method with an ESI source in positive ion mode.[\[3\]](#)

## Mass Spectral Data:

- **Molecular Weight:** 546.78 g/mol [\[4\]](#)
- **Molecular Formula:**  $C_{33}H_{54}O_6$ [\[4\]](#)
- **Precursor Ion (LC-MS, ESI+):**  $m/z$  547.4  $[M+H]^+$ [\[1\]](#)
- **Key Fragment Ions (GC-MS, EI):**  $m/z$  305.05 (often the base peak), 193.00, 57.10[\[2\]](#)

## Spectroscopic Analysis Workflow and Data Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the relationship between the different techniques in characterizing **Trioctyl trimellitate**.



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